molecular formula C15H19NO B8322810 8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]

8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]

Cat. No.: B8322810
M. Wt: 229.32 g/mol
InChI Key: UJSZSEFKCSCUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

8-benzylspiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]

InChI

InChI=1S/C15H19NO/c1-2-4-12(5-3-1)10-16-13-6-7-14(16)9-15(8-13)11-17-15/h1-5,13-14H,6-11H2

InChI Key

UJSZSEFKCSCUNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(CC1N2CC4=CC=CC=C4)CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trimethyl sulfoxonium iodide (3.07 g, 13.9 mmol) is placed in 18 ml of DMSO under nitrogen in the presence of sodium hydride dispersed at 60% in oil (0.56 g, 13.9 mmol). After stirring for 30 min at ambient temperature, 8-benzyl-8-aza-bicyclo[3.2.1]octan-3-one (2.0 g, 9.3 mmol) solubilized in 3 ml of DMSO is slowly added. The reaction medium is kept stirring for 4 h and then kept without stirring for 60 h, After hydrolysis, and extraction with ethyl acetate, the organic phase is washed with a saturated aqueous sodium chloride solution and dried over MgSO4. 2.04 g of 8-benzyl-spiro[8-azabicyclo[3.2.1]octane-3,2′-oxirane], subsequently used as it is, are obtained.
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.56 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
18 mL
Type
solvent
Reaction Step Six
Name
Quantity
3 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.